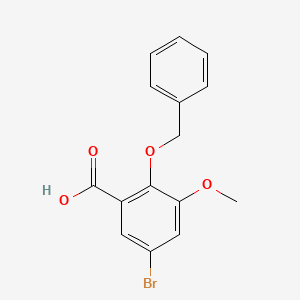

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

CAS No.:

Cat. No.: VC19750773

Molecular Formula: C15H13BrO4

Molecular Weight: 337.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13BrO4 |

|---|---|

| Molecular Weight | 337.16 g/mol |

| IUPAC Name | 5-bromo-3-methoxy-2-phenylmethoxybenzoic acid |

| Standard InChI | InChI=1S/C15H13BrO4/c1-19-13-8-11(16)7-12(15(17)18)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |

| Standard InChI Key | PDYDHCGUSNDMCF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OCC2=CC=CC=C2)C(=O)O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid core with three distinct substituents:

-

Benzyloxy group (-OCHCH): Positioned at carbon 2, this group enhances lipophilicity and serves as a protecting group for hydroxyl functionalities in synthetic pathways .

-

Bromo atom (-Br): Located at carbon 5, the bromine atom facilitates electrophilic substitution reactions, enabling further functionalization .

-

Methoxy group (-OCH): Situated at carbon 3, this electron-donating group influences the compound’s electronic distribution and solubility.

The spatial arrangement of these groups is critical for intermolecular interactions, particularly in crystal packing and biological target binding.

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.17 g/mol |

| LogP (Partition Coefficient) | 3.73 (estimated) |

| Polar Surface Area | 55.76 Å |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The LogP value suggests moderate lipophilicity, indicating potential permeability across biological membranes. The polar surface area, influenced by the carboxylic acid and ether oxygen atoms, correlates with solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(benzyloxy)-5-bromo-3-methoxybenzoic acid typically involves sequential functionalization of the benzoic acid scaffold:

-

Methoxy Introduction:

Methoxylation at position 3 is achieved via nucleophilic aromatic substitution or Ullmann coupling, using methyl iodide () and a base such as potassium carbonate (). -

Benzyloxy Protection:

The hydroxyl group at position 2 is protected using benzyl bromide () under alkaline conditions, forming the benzyl ether . -

Bromination:

Electrophilic bromination at position 5 employs bromine () or -bromosuccinimide (NBS) in acetic acid, with temperature control to ensure regioselectivity .

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

-

Continuous Flow Reactors: Enhancing reaction control and scalability.

-

Automated Purification Systems: Utilizing column chromatography or recrystallization to isolate the product .

Reactivity and Chemical Transformations

Electrophilic Substitution

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s scaffold is integral to synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its bromine atom serves as a handle for introducing pharmacophoric groups .

Materials Science

In polymer chemistry, it acts as a monomer for designing liquid crystals and conductive polymers, leveraging its aromatic rigidity and substituent-directed self-assembly.

Agricultural Chemistry

Derivatives of this compound exhibit herbicidal and fungicidal activities, attributed to their ability to disrupt plant cell membrane integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume